Phosphonic acid, 1,12-dodecanediylbis- (often abbreviated as DDPPA) finds application in scientific research primarily in the formation of Self-Assembled Monolayers (SAMs) on various nanoparticle surfaces []. SAMs are ordered organic layers that can be engineered at the molecular level to control the surface properties of nanoparticles. DDPPA, with its phosphonic acid head group and long dodecyl chain, can strongly bind to metal oxide surfaces through phosphonate-metal interactions, forming a stable and well-defined SAM [].
Here's how DDPPA functions in SAM formation:
The phosphonic acid head group of DDPPA has a high affinity for metal oxide surfaces. This strong binding is due to the formation of covalent bonds between the phosphonate group and the metal cations on the surface [].
The long dodecyl chain (12 carbons) of DDPPA extends away from the metal oxide surface, creating an organic layer with specific properties. The length of the chain can be tailored to influence properties like hydrophobicity and steric hindrance [].
DDPA SAMs are valuable tools in nanoparticle research for several reasons:
DDPPA SAMs can modify the surface chemistry of nanoparticles, allowing for the attachment of specific biomolecules or other functional groups. This enables researchers to design nanoparticles for targeted drug delivery, biosensing, or catalysis [].
DDPPA SAMs provide a stable and well-defined interface between the nanoparticle and its surrounding environment. This allows researchers to precisely control the surface properties of nanoparticles and study their interactions with other molecules [].
Depending on the terminal group attached to the dodecyl chain, DDPPA SAMs can be engineered to be biocompatible, making them suitable for applications in drug delivery and biological imaging [].
Phosphonic acid, 1,12-dodecanediylbis- is a chemical compound with the molecular formula and a CAS Registry Number of 7450-59-1. This compound features two phosphonic acid groups attached to a dodecane chain, making it a type of phosphonate. Its structure consists of a long hydrophobic alkyl chain, which contributes to its unique properties in various applications, particularly in materials science and nanotechnology .
As mentioned earlier, the primary focus of research on this molecule appears to be its potential applications. One proposed mechanism involves its ability to chelate metal ions. This chelation can be beneficial in various applications, such as corrosion inhibition by forming a protective layer on metal surfaces or in water treatment processes to remove unwanted metal cations [].
Phosphonic acids generally exhibit characteristic reactivity due to the presence of the phosphonic acid functional group. The reactions involving phosphonic acid, 1,12-dodecanediylbis- include:
The synthesis of phosphonic acid, 1,12-dodecanediylbis- typically involves the following methods:
Phosphonic acid, 1,12-dodecanediylbis- has several notable applications:
Interaction studies involving phosphonic acid, 1,12-dodecanediylbis- often focus on its binding affinity with various metal ions. These interactions are crucial for applications in catalysis and materials science. For instance, studies have shown that this compound can effectively coordinate with zirconium ions, forming stable complexes that are useful in thin-film deposition processes .
Phosphonic acid, 1,12-dodecanediylbis- shares similarities with other phosphonic acids but is unique due to its specific alkyl chain length and structure. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phosphonic acid, 1-octadecanediylbis- | Longer alkyl chain (C18) | Higher hydrophobicity than dodecanediylbis- |
Phosphoric acid | Contains three hydroxyl groups | More acidic than phosphonic acids |
(12-Phosphonododecyl)phosphonic acid | Similar alkyl chain but different functional groups | Used primarily in solar cell applications |
The uniqueness of phosphonic acid, 1,12-dodecanediylbis- lies in its balance between hydrophilicity and hydrophobicity due to the dodecane chain length, making it particularly effective for specific applications in nanotechnology and materials science .
Corrosive;Irritant